1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
Brand Name:
Vulcanchem
CAS No.:
13481-63-5
VCID:
VC20971543
InChI:
InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22)
SMILES:
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula:
C14H10F3N5
Molecular Weight:
305.26 g/mol
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
CAS No.: 13481-63-5
Cat. No.: VC20971543
Molecular Formula: C14H10F3N5
Molecular Weight: 305.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13481-63-5 |
|---|---|
| Molecular Formula | C14H10F3N5 |
| Molecular Weight | 305.26 g/mol |
| IUPAC Name | 2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]aniline |
| Standard InChI | InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22) |
| Standard InChI Key | JPEXITLSZOMSFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator